OPB-111077 is a small-molecule compound developed as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) and mitochondrial oxidative phosphorylation. It was initially synthesized by Otsuka Pharmaceuticals and has shown promising anticancer activity in preclinical models, particularly against various advanced cancers where conventional therapies have failed. The compound is currently undergoing clinical trials to evaluate its safety and efficacy in human subjects .
The compound OPB-111077 was a gift from Otsuka Pharmaceuticals, which has been involved in its development and clinical testing. The drug's exploration is part of a broader effort to target STAT3 signaling pathways that are often dysregulated in cancer cells, contributing to tumor growth and resistance to therapy .
OPB-111077 is classified as an anticancer agent due to its mechanism of inhibiting crucial pathways involved in tumor progression. It specifically targets the STAT3 pathway, which plays a significant role in cellular processes such as proliferation, survival, and immune response modulation. By inhibiting this pathway, OPB-111077 aims to reduce tumor viability and enhance the effectiveness of existing therapies .
The synthesis of OPB-111077 involves several organic chemistry techniques typically employed in drug discovery. While specific synthetic routes are not detailed in the available literature, the synthesis generally includes:
The molecular structure of OPB-111077 features a unique arrangement that facilitates its interaction with the STAT3 protein. Although detailed structural data such as crystal structures are not publicly available, it is known that the compound has specific functional groups that enhance its binding affinity to STAT3.
Molecular modeling studies suggest that OPB-111077 effectively occupies the binding site of STAT3, preventing its activation by phosphorylating agents. This inhibition is critical for disrupting downstream signaling pathways that promote cancer cell survival .
OPB-111077 primarily acts through non-covalent interactions with the STAT3 protein. The compound inhibits the phosphorylation of STAT3, thereby blocking its dimerization and subsequent translocation to the nucleus where it regulates gene expression involved in cancer progression.
The mechanism involves competitive inhibition at the binding site of STAT3. Experimental assays such as co-immunoprecipitation and luciferase reporter assays have been used to validate this mechanism, demonstrating reduced transcriptional activity of STAT3 target genes in treated cells .
The mechanism through which OPB-111077 exerts its anticancer effects involves:
Clinical studies have shown that patients treated with OPB-111077 exhibit changes in biomarkers associated with STAT3 activity, supporting its role as an effective inhibitor .
While specific physical properties such as melting point or solubility are not extensively documented, OPB-111077 is described as having good bioavailability, which is essential for effective oral administration.
OPB-111077 has been primarily investigated for its potential applications in oncology. Its ability to inhibit STAT3 makes it a candidate for treating various malignancies including:
Current clinical trials are assessing its efficacy across different cancer types, aiming to establish it as a viable treatment option for patients with limited therapeutic alternatives .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: